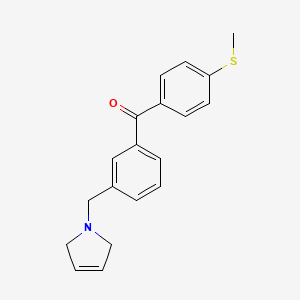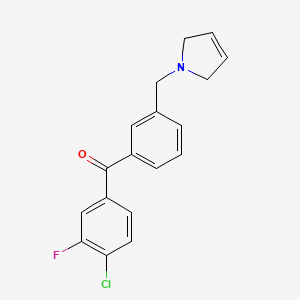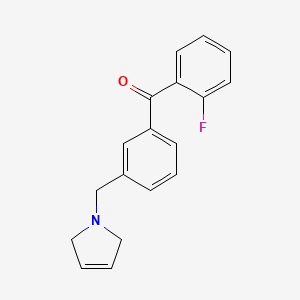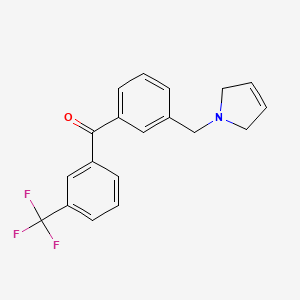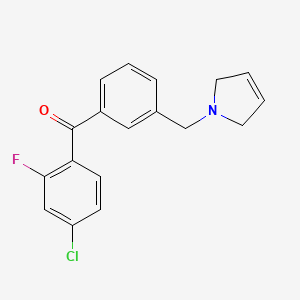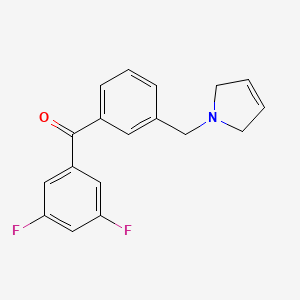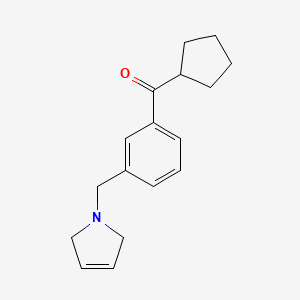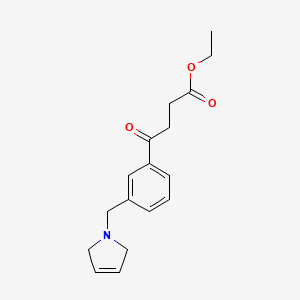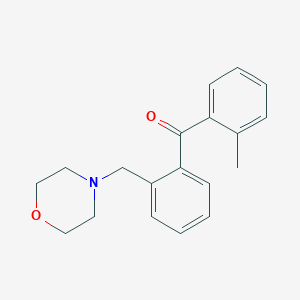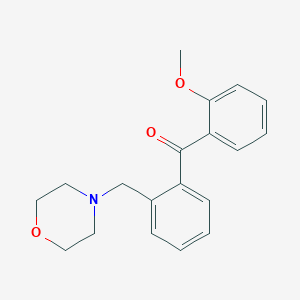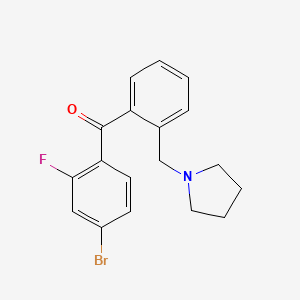
4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various bromo and fluoro substituted compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of benzoxanthene derivatives using Brønsted acidic ionic liquids (BAILs) indicates the potential for ionic liquids to be used in the synthesis of complex brominated molecules . Additionally, the preparation of derivatives of 1-benzyl-4-(4-triphenylvinyl phenyl) pyridinium bromide shows the versatility of bromine-containing compounds in forming structures with interesting photophysical behaviors .
Synthesis Analysis
The synthesis of complex brominated and fluorinated compounds can be intricate, as seen in the papers. While the exact synthesis of "this compound" is not described, the use of BAILs in the synthesis of benzoxanthene derivatives suggests that similar ionic liquids could potentially be employed to synthesize the compound . The synthesis of α-bromo-4-(difluoromethylthio)acetophenone also provides a precedent for the synthesis of bromo-fluoroacetophenone derivatives, which could be relevant to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" can be complex, as indicated by the crystal structures of 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its metal complexes . These structures exhibit coordination geometries that could be informative when considering the potential molecular geometry of the compound . Theoretical simulations, as performed for the derivatives of 1-benzyl-4-(4-triphenylvinyl phenyl) pyridinium bromide, could also be applied to predict the molecular structure and photophysical properties of "this compound" .
Chemical Reactions Analysis
The reactivity of bromo and fluoro substituted compounds is highlighted in the synthesis of various azaheterocycles containing the 4-(difluoromethylthio)phenyl fragment . This suggests that "this compound" could also participate in reactions leading to the formation of heterocyclic compounds, potentially exhibiting unique reactivity due to the presence of both bromo and fluoro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated compounds can be quite distinct. For example, the photoluminescent properties of the synthesized pyridinium bromide derivatives indicate that brominated compounds can exhibit significant luminescence and mechanofluorochromism . This could imply that "this compound" may also possess unique optical properties. The antimicrobial activity of 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its metal complexes further suggests that brominated compounds can have biological relevance, which could extend to the compound of interest.
Scientific Research Applications
Synthesis Applications
4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone has been utilized in various synthetic applications. For example, Agarwal (2012) demonstrated its use in the synthesis of 2,4,6-triaryl pyridines, which are important in pharmaceuticals and agrochemicals (A. K. Agarwal, 2012). Additionally, it serves as a precursor in the synthesis of structurally identical fluorine-18 and iodine isotope labeling compounds, beneficial for comparative imaging studies in medical research (Li et al., 2003).
Photoluminescence and Material Science
In material science, derivatives of this compound have been studied for their photoluminescence properties, as demonstrated by Zuo-qi (2015) in the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene, showing potential in optoelectronic applications (Liang Zuo-qi, 2015).
Biochemical Studies
In biochemical research, halogenated derivatives of benzophenone, including compounds similar to this compound, have been used to study the effects on microsomal drug-metabolizing enzymes, highlighting their relevance in understanding xenobiotic metabolism (Bandiera et al., 1982).
Radiolabeling and Drug Synthesis
Further, its analogs have been utilized in the synthesis of radiolabeled compounds, as shown by Johnströma et al. (1994) in the synthesis of [2′-18F]-2-oxoquazepam, a radiolabeled compound for medical imaging (Peter Johnströma et al., 1994). Moreover, its derivatives have been examined for their potential in preparing novel compounds with applications in medicine, such as in antimycobacterial treatments (Sathe et al., 2011).
Magnetic Properties in Chemistry
The compound's utility extends to the study of magnetic properties in chemistry, as illustrated by Zheng Chang-zheng (2011) in the synthesis of a new symmetrical Schiff base Cu(II) complex, contributing to the field of coordination chemistry (Zheng Chang-zheng, 2011).
Safety and Hazards
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKMSWUJJVYKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643663 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898774-85-1 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


